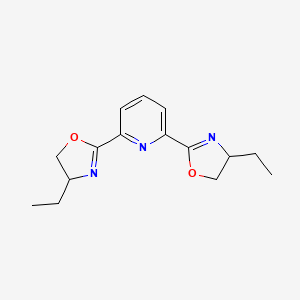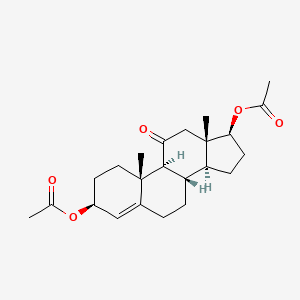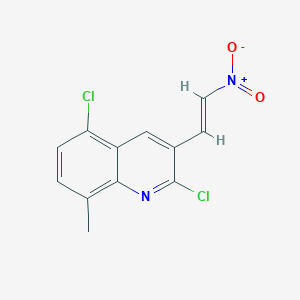
Dapsone N-beta-D-Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of dapsone, a well-known antibiotic used primarily in the treatment of leprosy and dermatitis herpetiformis. The glucuronide form is a metabolite that is more water-soluble, facilitating its excretion from the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dapsone N-β-D-Glucuronide Sodium Salt involves the glucuronidation of dapsone. This process typically requires the use of glucuronic acid or its derivatives in the presence of a catalyst. The reaction conditions often include an aqueous medium and a controlled pH to ensure the stability of the glucuronide product.
Industrial Production Methods
Industrial production of Dapsone N-β-D-Glucuronide Sodium Salt follows similar principles but on a larger scale. The process involves the use of large reactors where dapsone is reacted with glucuronic acid derivatives under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Dapsone N-β-D-Glucuronide Sodium Salt can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: It can be reduced back to dapsone under certain conditions.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidative metabolites of dapsone.
Reduction: Dapsone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dapsone N-β-D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Investigated for its role in the metabolism and excretion of dapsone.
Medicine: Studied for its potential therapeutic effects and as a biomarker for dapsone usage.
Industry: Used in the development of analytical methods for the detection and quantification of dapsone and its metabolites.
作用機序
The mechanism of action of Dapsone N-β-D-Glucuronide Sodium Salt involves its conversion back to dapsone in the body. Dapsone exerts its effects by inhibiting dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell replication.
類似化合物との比較
Similar Compounds
Dapsone: The parent compound, primarily used as an antibiotic.
Dapsone N-hydroxylamine: A metabolite of dapsone with different pharmacological properties.
Dapsone N-acetyl derivative: Another metabolite with distinct characteristics.
Uniqueness
Dapsone N-β-D-Glucuronide Sodium Salt is unique due to its increased water solubility, which facilitates its excretion from the body. This property makes it an important compound for studying the metabolism and pharmacokinetics of dapsone.
特性
分子式 |
C18H19N2NaO8S |
|---|---|
分子量 |
446.4 g/mol |
IUPAC名 |
sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |
InChIキー |
VWMSHVANJJMJPO-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)



![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)






![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)
![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)
